molecular formula C9H5F3N2O2 B15258633 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B15258633
M. Wt: 230.14 g/mol
InChI Key: MCFIXPHJVWQMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an imidazo[1,2-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

  • 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
  • 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
  • 2-(Trifluoromethyl)imidazo[1,2-a]pyridine

Uniqueness: 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14 g/mol

IUPAC Name

6-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-3-6(8(15)16)7-13-1-2-14(7)4-5/h1-4H,(H,15,16)

InChI Key

MCFIXPHJVWQMAF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)C(=O)O)C(F)(F)F

Origin of Product

United States

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